molecular formula C4H12N2 B1368332 2-Methylpropane-1,3-diamine CAS No. 2400-78-4

2-Methylpropane-1,3-diamine

Cat. No. B1368332
CAS RN: 2400-78-4
M. Wt: 88.15 g/mol
InChI Key: BDXGMDGYOIWKIF-UHFFFAOYSA-N
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Description

2-Methylpropane-1,3-diamine is an organic compound . It is a colorless liquid with a strong ammonia smell . It can be used as an intermediate in organic synthesis for the preparation of various organic compounds such as amino acids and pyrrole compounds .


Molecular Structure Analysis

The molecular formula of 2-Methylpropane-1,3-diamine is C4H12N2 . The InChI code is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 . The molecular weight is 88.15 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpropane-1,3-diamine are not detailed in the available resources, it is known that amines can form hydrogen bonds with alcohols to reduce their high volatility in industrial processes .


Physical And Chemical Properties Analysis

2-Methylpropane-1,3-diamine is a liquid at room temperature . The storage temperature should be kept in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Molecules: 2-Methylpropane-1,3-diamine is involved in the synthesis of complex organic molecules. For example, it reacts with glyoxal to form 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, which has applications in various chemical syntheses (Kassiou & Read, 1994).
  • CO2 Absorption Studies: This compound has been studied for its potential in carbon dioxide absorption, which is crucial for developing technologies to reduce emissions from industrial sources (Yu et al., 2017).

Catalysis and Chemical Reactions

  • Catalytic Applications: It has been used in the synthesis of Mn(III)-Schiff Base-Dicyanamide Complexes, which show significant catalytic activity in peroxidase studies, illustrating its potential in catalytic applications (Bermejo et al., 2017).

Material Science and Crystallography

  • Crystal Structure Analysis: Research has been conducted on the crystal structure of various complexes involving 2-Methylpropane-1,3-diamine, providing insights into its role in forming specific crystalline structures (Mukherjee et al., 1990).

Biological and Pharmaceutical Applications

  • Antibacterial Activities: Schiff-base Zinc(II) Complexes derived from N-methylpropane-1,3-diamine have been studied for their antibacterial properties, indicating potential applications in pharmaceuticals (Guo, 2011).
  • Synthesis of Natural Products and Pharmaceuticals: The diamine motif present in 2-Methylpropane-1,3-diamine is significant in natural products with biological activity, highlighting its importance in pharmaceutical synthesis (Cardona & Goti, 2009).

Environmental Applications

  • CO2 Capture Research: Studies involving the reaction of N-methylpropane-1,3-diamine with CO2 have been conducted, contributing to the development of technologies for carbon capture and environmental protection (Zhang et al., 2018).

Safety And Hazards

2-Methylpropane-1,3-diamine is classified as a dangerous substance. It is flammable and harmful if swallowed . It is toxic in contact with skin and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(2-5)3-6/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGMDGYOIWKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561041
Record name 2-Methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-1,3-diamine

CAS RN

2400-78-4
Record name 2-Methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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